4-isopropyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid
Description
This compound belongs to the pyrazolo[3,4-b]pyridine class, characterized by a fused bicyclic system with a pyrazole and pyridine ring. The carboxylic acid group at position 6, the isopropyl substituent at position 4, and the 3-oxo-2,3-dihydro motif contribute to its unique physicochemical and biological properties.
Properties
IUPAC Name |
3-oxo-4-propan-2-yl-1,2-dihydropyrazolo[3,4-b]pyridine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-4(2)5-3-6(10(15)16)11-8-7(5)9(14)13-12-8/h3-4H,1-2H3,(H,15,16)(H2,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZSGQOKSYHUKIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NC2=C1C(=O)NN2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-isopropyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid typically involves the condensation of a pyrazole derivative with a pyridine derivative. One common method involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . This reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired pyrazolopyridine structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
4-isopropyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time can be optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to the formation of various derivatives .
Scientific Research Applications
4-isopropyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a bioactive molecule with various biological activities.
Medicine: Due to its biological activities, the compound is being investigated for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-isopropyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound can bind to these targets, modulating their activity and leading to various biological effects . The exact pathways and molecular targets involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The table below highlights key structural differences between the target compound and selected analogs:
Key Observations:
- Carboxylic Acid Position : The target compound’s carboxylic acid at position 6 distinguishes it from analogs like the Santa Cruz compound (position 4). This positional shift likely alters hydrogen-bonding interactions in biological targets .
- Biological Activity : Analogs such as apixaban demonstrate therapeutic relevance (e.g., anticoagulation), suggesting the target compound may share mechanistic pathways due to structural homology .
Yield and Efficiency:
Biological Activity
4-Isopropyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid is a compound belonging to the pyrazolo[3,4-b]pyridine class, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potentials.
- Molecular Formula : C12H14N2O3
- Molecular Weight : 221.21 g/mol
- LogP : 1.4
- Hydrogen Bond Donor Count : 3
- Hydrogen Bond Acceptor Count : 5
- Rotatable Bond Count : 2
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. For instance, compounds derived from this scaffold have shown significant inhibitory effects on various cancer cell lines:
| Compound | Target | IC50 (µM) | Cell Line |
|---|---|---|---|
| Compound A | CDK2 | 0.36 | HeLa |
| Compound B | CDK9 | 1.8 | HCT116 |
| Compound C | B-Raf | N/A | A375 |
These compounds exhibit selective inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and cancer progression .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazolo derivatives have also been investigated. For example, certain analogs have shown to inhibit pro-inflammatory cytokines and pathways:
- Compounds demonstrated IC50 values ranging from 4.8 to 30.1 µM against NF-kB/AP-1 reporter activity.
- Molecular docking studies indicated strong binding affinities to mitogen-activated protein kinases (MAPKs) such as ERK2 and JNK3, suggesting a mechanism through which these compounds exert their anti-inflammatory effects .
The biological activity of 4-isopropyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid is primarily attributed to its ability to interact with specific enzymes and receptors involved in disease pathways:
- Inhibition of Kinases : The compound acts as an inhibitor of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression.
- Modulation of Inflammatory Pathways : It influences the NF-kB signaling pathway, reducing the expression of inflammatory mediators.
- Binding Affinity : High-affinity interactions with MAPKs indicate a potential for therapeutic applications in conditions characterized by inflammation and uncontrolled cell proliferation.
Case Studies
Several case studies have documented the efficacy of pyrazolo[3,4-b]pyridine derivatives in preclinical models:
- In Vivo Efficacy : A study involving a carrageenan-induced paw edema model showed that compounds similar to 4-isopropyl-3-oxo exhibited significant reductions in edema without causing gastric ulcerogenic effects at doses up to 10 mg/kg .
- Toxicity Assessment : Toxicological evaluations indicated that related compounds did not exhibit acute toxicity in animal models at high doses (up to 2000 mg/kg), suggesting a favorable safety profile for further development .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for synthesizing pyrazolo[3,4-b]pyridine-6-carboxylic acid derivatives?
- Methodology :
- Mo(CO)6-mediated rearrangement : Isoxazole intermediates can be rearranged using Mo(CO)6 to yield 4-oxo-1,4-dihydropyridine-3-carboxylates. This method is efficient for introducing aryl/hetaryl substituents at positions 2, 4, and 6 of the pyridine core .
- Ionic liquid-based synthesis : Reactions in [bmim][BF4] with aldehydes and ethyl cyanoacetate, followed by cyclization with FeCl3·6H2O, produce pyrazolo[3,4-b]pyridin-6-ones. This approach avoids volatile solvents and achieves high yields .
- Key Considerations : Monitor reaction progress via TLC or HPLC, and optimize catalyst loading (e.g., 0.2 mmol FeCl3 per 1 mmol substrate) to minimize side products .
Q. How are pyrazolo[3,4-b]pyridine derivatives characterized structurally?
- Techniques :
- ¹H/¹³C NMR : Assign peaks based on substituent-induced shifts. For example, methyl groups at position 3 appear as singlets near δ 2.56 ppm, while aromatic protons in the pyridine ring resonate at δ 7.5–8.7 ppm .
- HRMS (ESI) : Confirm molecular ions (e.g., [M+H]+) with accuracy <5 ppm. Use deuterated solvents (e.g., DMSO-d6) to avoid interference .
- X-ray crystallography : Resolve ambiguous stereochemistry or tautomerism in solid-state structures .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of pyrazolo[3,4-b]pyridine-6-carboxylic acid derivatives?
- Variables to Test :
- Catalyst screening : Compare FeCl3, CuI, or Pd catalysts for cyclization efficiency. FeCl3 is cost-effective but may require higher temperatures (80°C) .
- Solvent effects : Ionic liquids like [bmim][BF4] enhance reaction rates vs. traditional solvents (DMF, THF) .
- Substituent compatibility : Electron-withdrawing groups (e.g., -CF3) on aldehydes may slow cyclization; adjust reaction time accordingly .
- Analytical Tools : Use LC-MS to track intermediates and quantify side products (e.g., unreacted cyanoacetate).
Q. What mechanistic insights explain the Mo(CO)6-mediated rearrangement of isoxazoles to pyridines?
- Proposed Mechanism :
Coordination : Mo(CO)6 binds to the isoxazole oxygen, weakening the N-O bond.
Ring opening : Cleavage of the isoxazole generates a nitrene intermediate.
Rearrangement : Nitrene insertion into the adjacent carbonyl forms the pyridine core .
- Supporting Evidence : DFT calculations and isotopic labeling (e.g., ¹⁵N) can validate intermediates .
Q. How can structure-activity relationships (SAR) guide the design of bioactive pyrazolo[3,4-b]pyridine derivatives?
- Key Modifications :
- Position 3 : Methyl or isopropyl groups enhance metabolic stability.
- Position 6 : Carboxylic acid substituents improve solubility for drug formulation .
- Aromatic substituents : Chlorophenyl or trifluoromethyl groups at position 4 increase target affinity (e.g., kinase inhibition) .
Data Contradictions and Resolution
- Synthetic Yield Discrepancies :
- reports 94% yield for a trifluoromethyl-substituted derivative, while cites 80–90% for similar reactions. Differences may arise from substituent electronic effects or purification methods (e.g., column chromatography vs. recrystallization) .
- Characterization Challenges :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
